
2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide is a sulfur-containing heterocyclic compound It is characterized by its unique structure, which includes a thietan ring and a tetrahydrothiopyran ring with a sulfone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a [1+1+1+1+1+1] cyclization process has been developed to construct tetrahydro-2H-thiopyran 1,1-dioxides . This method utilizes a bound C-S synthon, which can be selectively used as a triple C1 unit and a sulfone source.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfone group and the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as permanganate and reducing agents like hydrogen. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.
Aplicaciones Científicas De Investigación
2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with molecular targets and pathways within biological systems. The sulfone group and the heterocyclic rings play a crucial role in its activity, allowing it to bind to specific enzymes or receptors and modulate their function.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-4H-pyran-4-one: A related compound with a similar ring structure but lacking the sulfone group.
Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide: Another sulfur-containing heterocycle with different functional groups.
Uniqueness
2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to its combination of a thietan ring, a tetrahydrothiopyran ring, and a sulfone group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C9H17NO2S2 |
|---|---|
Peso molecular |
235.4 g/mol |
Nombre IUPAC |
N-[(1,1-dioxothian-2-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C9H17NO2S2/c11-14(12)4-2-1-3-9(14)5-10-8-6-13-7-8/h8-10H,1-7H2 |
Clave InChI |
ZPJLLQQKLAQRAU-UHFFFAOYSA-N |
SMILES canónico |
C1CCS(=O)(=O)C(C1)CNC2CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


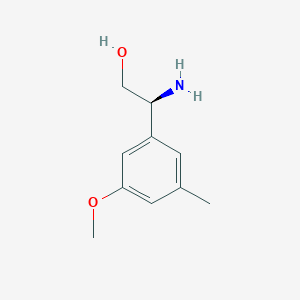
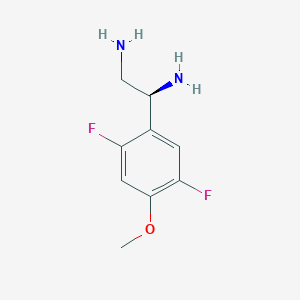

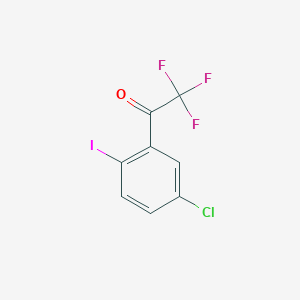

![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B12967336.png)

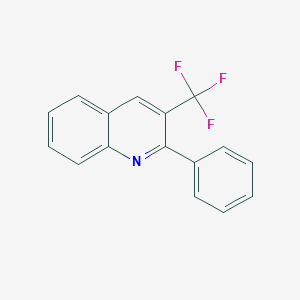
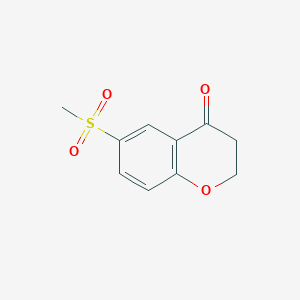
![2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine](/img/structure/B12967356.png)
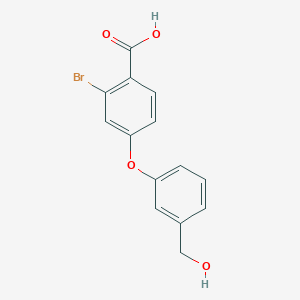
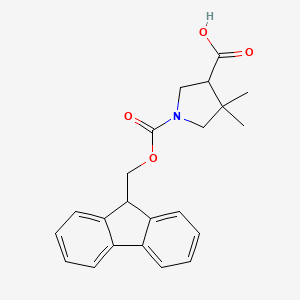
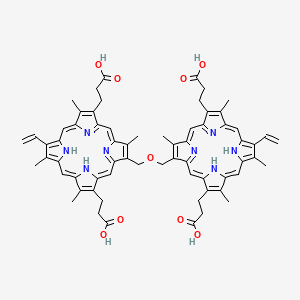
![1-Ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12967409.png)
